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Compound of Interest

Compound Name: Boc-His(Tos)-OH

Cat. No.: B558301 Get Quote

Technical Guide: Boc-His(Tos)-OH in Peptide
Synthesis
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical properties and application

of Nα-tert-butyloxycarbonyl-Nim-tosyl-L-histidine, commonly known as Boc-His(Tos)-OH. This

reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within

Boc-based strategies.

Core Properties of Boc-His(Tos)-OH
Boc-His(Tos)-OH is an amino acid derivative where the alpha-amino group is protected by a

Boc group, and the imidazole side chain of histidine is protected by a tosyl (Tos) group. This

dual protection scheme is fundamental for its controlled incorporation into a growing peptide

chain.

Quantitative Data
The key quantitative molecular data for Boc-His(Tos)-OH are summarized below.
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Property Value Citations

Molecular Weight
409.5 g/mol (also cited as

409.46 g/mol )
[1][2][3][4]

Empirical Formula C₁₈H₂₃N₃O₆S [1]

CAS Number 35899-43-5

Application in Solid-Phase Peptide Synthesis
(SPPS)
Boc-His(Tos)-OH is primarily utilized in Boc-based solid-phase peptide synthesis.[5] The Boc

group serves as a temporary protecting group for the N-terminus, which is removed under

moderately acidic conditions, while the tosyl group on the imidazole side chain provides more

permanent protection that is typically removed during the final cleavage of the peptide from the

resin.[6]

The tosyl protecting group is advantageous due to its cost-effectiveness.[7] However, it is less

effective at preventing racemization compared to other protecting groups like Dnp (2,4-

dinitrophenyl).[7][8] A notable characteristic of the tosyl group is its lability under certain

coupling conditions; it can be prematurely cleaved by HOBt (Hydroxybenzotriazole), which is

often used to suppress racemization during the coupling step.[8][9] Therefore, when using

coupling reagents that generate HOBt, such as HBTU, or when HOBt is added as a co-

reagent, alternative activation methods for Boc-His(Tos)-OH are recommended.[5][9] Studies

have shown that using the BOP reagent with minimal amounts of diisopropylethylamine (DIEA)

can lead to less racemization compared to using DCC.[10][11]

General Experimental Protocol: Boc-SPPS Coupling of
Boc-His(Tos)-OH
This protocol outlines a single coupling cycle for incorporating a Boc-His(Tos)-OH residue into

a peptide chain synthesized on a solid support (e.g., MBHA resin) using a Boc-based strategy.

1. Resin Preparation:
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Start with the peptide-resin which has a free amino group from the previous deprotection

step.

Neutralize the resin-bound amine salt. This is typically achieved by washing the resin with a

5-10% solution of a tertiary amine, such as diisopropylethylamine (DIEA), in a suitable

solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6]

Wash the resin thoroughly with DCM and then DMF to remove excess base and prepare for

coupling.

2. Amino Acid Activation:

In a separate vessel, dissolve Boc-His(Tos)-OH (typically 2-4 equivalents relative to the

resin substitution) in DMF.

Add a coupling reagent. For instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-

1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.[12]

Add DIEA (2-4 equivalents) to the activation mixture.

Note: As the tosyl group can be cleaved by HOBt, activation methods that do not involve or

generate HOBt are preferred to maintain side-chain protection.[5][9]

3. Coupling Reaction:

Add the activated Boc-His(Tos)-OH solution to the prepared resin.

Agitate the mixture at room temperature for a period of 1-2 hours to ensure the reaction goes

to completion.

The progress of the coupling reaction can be monitored using a qualitative test, such as the

ninhydrin (Kaiser) test, to detect any remaining free primary amines.

4. Washing:

After the coupling is complete, drain the reaction vessel.
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Wash the peptide-resin thoroughly with DMF followed by DCM to remove any unreacted

reagents and byproducts.

5. Deprotection of the Nα-Boc Group:

To prepare for the next coupling cycle, remove the Nα-Boc protecting group.

Treat the peptide-resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%

v/v).[6] This step is usually performed for about 20-30 minutes.

The cleavage of the Boc group generates a tert-butyl cation, which can be scavenged to

prevent side reactions.[6]

Following deprotection, wash the resin extensively with DCM and DMF to remove TFA and

prepare for the next coupling cycle (neutralization step).

This cycle is repeated for each amino acid to be added to the peptide chain.

Workflow Visualization
The following diagram illustrates the general workflow of a single cycle in Boc-based solid-

phase peptide synthesis, as described in the protocol.
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Caption: Boc-SPPS Cycle for Amino Acid Incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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